N1-allyl-N2-(2-cyanophenyl)oxalamide
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Overview
Description
N1-allyl-N2-(2-cyanophenyl)oxalamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol . This compound is known for its unique structure, which includes an oxalamide core with an allyl group and a 2-cyanophenyl group attached to the nitrogen atoms. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N1-allyl-N2-(2-cyanophenyl)oxalamide typically involves the reaction of oxalyl chloride with N-allyl-N-(2-cyanophenyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
N1-allyl-N2-(2-cyanophenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the allyl or cyanophenyl groups can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalamide derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
N1-allyl-N2-(2-cyanophenyl)oxalamide is utilized in various scientific research fields, including:
Chemistry: It serves as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Mechanism of Action
The mechanism of action of N1-allyl-N2-(2-cyanophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
N1-allyl-N2-(2-cyanophenyl)oxalamide can be compared with other oxalamide derivatives, such as N1-allyl-N2-(2-methylphenyl)oxalamide and N1-allyl-N2-(2-chlorophenyl)oxalamide. These compounds share a similar oxalamide core but differ in the substituents attached to the nitrogen atoms. The unique combination of the allyl and 2-cyanophenyl groups in this compound imparts distinct chemical properties, making it particularly useful in specific applications .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-7-14-11(16)12(17)15-10-6-4-3-5-9(10)8-13/h2-6H,1,7H2,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIGPAOJVNWGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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